N-(4-fluorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzodiazole ring, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This reaction is followed by cyclization with o-phenylenediamine to form the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)PROPANAMIDE
- N-(4-FLUOROPHENYL)-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole ring system, in particular, is associated with a range of pharmacological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H20FN3O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O2/c1-16-5-4-6-19(13-16)29-15-22-26-20-7-2-3-8-21(20)27(22)14-23(28)25-18-11-9-17(24)10-12-18/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
MDIZJNLPJMRLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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